molecular formula C22H20N4O2S B2576023 6-(4-ethylphenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one CAS No. 1358745-25-1

6-(4-ethylphenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Cat. No. B2576023
CAS RN: 1358745-25-1
M. Wt: 404.49
InChI Key: VIYIESWWDVXBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-ethylphenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality 6-(4-ethylphenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-ethylphenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Studies have synthesized various heterocyclic compounds, including pyridazinones, oxadiazoles, and triazoles, demonstrating significant antimicrobial activities. For instance, the synthesis of pyridazine derivatives and their testing against bacteria and fungi indicate the potential of these compounds in developing new antimicrobial agents. These compounds are designed to interact with microbial cell components, leading to inhibition or death of the pathogenic organisms (El-Mariah, Hosny, & Deeb, 2006; Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Antioxidant Activity

Compounds featuring 1,2,4-oxadiazole and pyridazinone moieties have been evaluated for their antioxidant properties. The synthesis and characterization of such compounds aim to identify candidates with the potential to scavenge free radicals, contributing to the prevention of diseases associated with oxidative stress (Dey, Alam, Kemisetti, Yakin, & Islam, 2022; George, Sabitha, Kumar, & Ravi, 2010).

Anti-protozoal Activity

Research into the anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, which share a structural relationship with the specified compound, showcases the potential of these molecules in treating protozoal infections. The focus is on synthesizing compounds that can inhibit the growth of protozoa, offering avenues for new therapeutic agents against diseases caused by these organisms (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Novel Heterocyclic Compounds Synthesis

The research also extends to the synthesis of novel heterocyclic compounds incorporating 1,2,4-oxadiazole, triazole, and pyridazine moieties for potential applications in drug discovery and development. These studies aim to expand the chemical space of biologically active molecules, exploring different structural modifications to enhance activity and specificity (Hou, Liu, Li, Ma, & Dong, 2013).

properties

IUPAC Name

6-(4-ethylphenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-3-15-4-6-16(7-5-15)19-12-13-21(27)26(24-19)14-20-23-22(25-28-20)17-8-10-18(29-2)11-9-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYIESWWDVXBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethylphenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.